molecular formula C20H19FN2O4S B3473828 N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3473828
M. Wt: 402.4 g/mol
InChI Key: YRAFEBSXWQPLPL-UHFFFAOYSA-N
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Description

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, altering their activity. The fluorophenyl group may enhance the compound’s binding affinity to its target, while the trimethoxybenzamide moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the trimethoxybenzamide moiety provides additional sites for chemical modification.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-25-16-9-13(10-17(26-2)18(16)27-3)19(24)23-20-22-11-15(28-20)8-12-4-6-14(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAFEBSXWQPLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 5
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N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 6
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N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

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